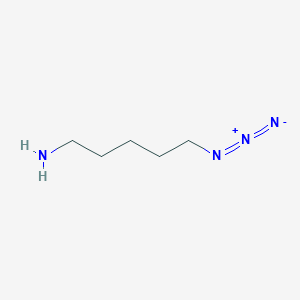
5-Azidopentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azidopentan-1-amine is a linker containing an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of 5-Azidopentan-1-amine is C5H12N4 . It has an average mass of 128.176 Da and a monoisotopic mass of 128.106201 Da .Chemical Reactions Analysis
5-Azidopentan-1-amine is a versatile compound that can be used as a catalyst in various chemical reactions . It contains a hydrogen atom that makes it highly reactive and suitable for a wide range of applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Azidopentan-1-amine include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors (4), number of H bond donors (2), number of freely rotating bonds (5), and no violations of the Rule of 5 . It also has an ACD/LogP of 0.37, an ACD/LogD (pH 5.5) of -2.32, an ACD/BCF (pH 5.5) of 1.00, an ACD/KOC (pH 5.5) of 1.00, an ACD/LogD (pH 7.4) of -2.01, an ACD/BCF (pH 7.4) of 1.00, an ACD/KOC (pH 7.4) of 1.00, and a polar surface area of 38 Å^2 .Applications De Recherche Scientifique
Synthesis of Bicyclo[1.1.1]pentan-1-amine
5-Azidopentan-1-amine has been instrumental in the synthesis of bicyclo[1.1.1]pentan-1-amine. A study by Goh et al. (2014) highlighted a new route to this compound, utilizing 1-azido-3-iodobicyclo[1.1.1]pentane as an intermediate. This route offered a flexible and scalable alternative for synthesizing this unique and important moiety in medicinal chemistry (Goh et al., 2014).
Synthesis of 1-Substituted 5-Aminotetrazoles
In the field of organic chemistry, 5-Azidopentan-1-amine has been used for synthesizing 1-substituted 5-aminotetrazoles. Joo and Shreeve (2008) demonstrated a reaction involving cyanogen azide and primary amines, which generated 1-substituted aminotetrazole derivatives (Joo & Shreeve, 2008).
Synthesis of 5-Amino-1-pentanol
Li et al. (2020) developed a process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran. This process involved the reductive amination of 5-hydroxypentanal, a derivative of 5-Azidopentan-1-amine, over supported Ni catalysts (Li et al., 2020).
Inhibitors of 15-Lipoxygenase
5-Azidopentan-1-amine derivatives have also been studied in medicinal chemistry. Tehrani et al. (2014) synthesized a series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives, which acted as potential inhibitors of 15-lipoxygenase (Tehrani et al., 2014).
CO2 Capture Technology
In environmental technology, 5-Azidopentan-1-amine is used in CO2 capture processes. Nwaoha et al. (2019) investigated a novel amine solvent blend containing 1,5-diamino-2-methylpentane (a derivative of 5-Azidopentan-1-amine) for CO2 capture, showing improved efficiency and energy savings compared to traditional methods (Nwaoha et al., 2019).
Photoinactivation of Biogenic Amine Transporter
In biochemical research, derivatives of 5-Azidopentan-1-amine have been used in the study of biogenic amine transporters. Gabizon et al. (1982) synthesized a derivative for the specific inhibition and photoinactivation of the biogenic amine transporter in bovine chromaffin granules (Gabizon et al., 1982).
Safety and Hazards
The safety data sheet for 5-Azidopentan-1-amine suggests that in the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mécanisme D'action
Target of Action
The primary target of 5-Azidopentan-1-amine is the norovirus protease . This compound can be useful in the structure-based design and synthesis of triazole-based macrocyclic inhibitors of norovirus protease .
Mode of Action
5-Azidopentan-1-amine contains an amino group with an azide group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Propriétés
IUPAC Name |
5-azidopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c6-4-2-1-3-5-8-9-7/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESRXKQZCRBRDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

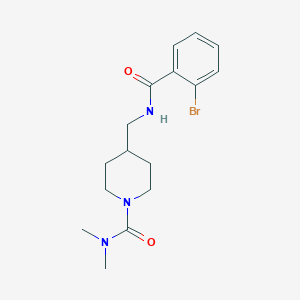
![Cyclopropyl-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2965898.png)
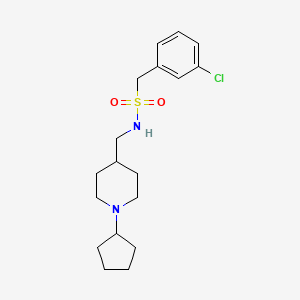
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}prop-2-enamide](/img/structure/B2965906.png)
![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965908.png)
![N-(2-Fluorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2965909.png)
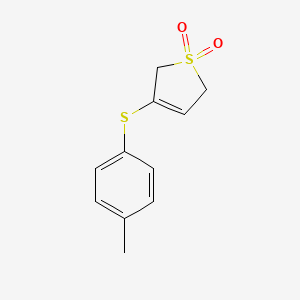
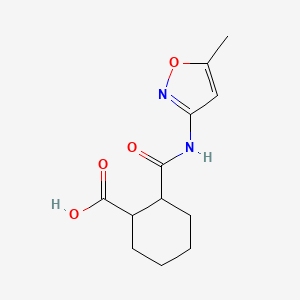
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2965915.png)
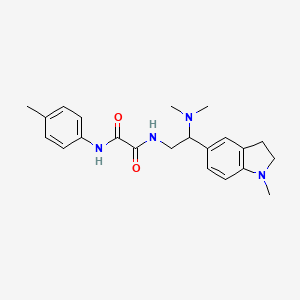
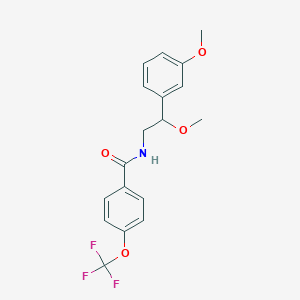

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2965919.png)
